Picodralazine
CAS No.: 17692-43-2
Cat. No.: VC21068789
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17692-43-2 |
|---|---|
| Molecular Formula | C14H13N5 |
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | [4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine |
| Standard InChI | InChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19) |
| Standard InChI Key | KCASCYQNVLPVDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3 |
Introduction
Structural and Functional Parallels to Hydralazine
Core Pharmacological Features
If "Picodralazine" shares structural homology with hydralazine, its mechanism would likely involve arterial smooth muscle relaxation via calcium flux modulation . Key pharmacological parameters from hydralazine provide a framework for hypothetical comparisons:
Metabolic Pathways
Hydralazine undergoes acetylation, hydroxylation, and glucuronidation, with polymorphisms in N-acetyltransferase 2 (NAT2) influencing pharmacokinetics . A theoretical "Picodralazine" might exhibit similar metabolic dependencies, potentially altering its therapeutic window or drug-drug interaction profile.
Clinical and Preclinical Data Gaps
Absence of Regulatory Approvals
No clinical trials, patent filings, or regulatory submissions for "Picodralazine" appear in the European Clinical Trials Register, ClinicalTrials.gov, or the WHO International Clinical Trials Registry Platform. By contrast, hydralazine has extensive documentation spanning hypertension (since 1953) and heart failure (in combination with isosorbide dinitrate) .
Hypothetical Applications and Limitations
Synthesis Challenges
Hydralazine's synthesis involves phthalazine nitration and hydrazine substitution . Modifications to create "Picodralazine" would require optimizing reaction conditions to preserve stability while introducing functional groups—a non-trivial endeavor given hydralazine's sensitivity to oxidation .
Research Recommendations
-
Terminology Verification: Collaborate with the query originator to confirm the compound's correct name and structure.
-
High-Throughput Screening: If "Picodralazine" is a novel scaffold, screen for vasodilatory activity using ex vivo aortic ring assays.
-
Computational Modeling: Perform molecular docking studies against known hydralazine targets (e.g., hypoxia-inducible factor 1-α) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume